REACTION_SMILES
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[CH2:13]([CH3:14])[CH:15]([CH2:16][NH:17][CH2:18][c:19]1[cH:20][cH:21][c:22](-[c:24]2[cH:25][c:26]3[c:27]([c:28]([C:29]([NH2:30])=[O:31])[cH:32]2)[nH:33][cH:34][c:35]3[CH:36]2[CH2:37][CH2:38][N:39]([S:40]([CH2:41][CH3:42])(=[O:43])=[O:44])[CH2:45][CH2:46]2)[s:23]1)[CH2:47][CH3:48].[CH2:1]([NH:2][CH2:3][c:4]1[s:5][c:6]([B:10]([OH:11])[OH:12])[cH:7][cH:8]1)[CH3:9].[CH2:59]([CH:60]([CH2:61][CH3:62])[CH2:63][NH2:64])[CH3:65].[CH3:66][OH:67].[CH:49]([c:50]1[s:51][c:52]([B:53]([OH:54])[OH:55])[cH:56][cH:57]1)=[O:58]>>[B:10]([OH:11])([OH:12])[c:22]1[cH:21][cH:20][c:19]([CH2:18][NH:17][CH2:16][CH:15]([CH2:13][CH3:14])[CH2:47][CH3:48])[s:23]1
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Name
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CCC(CC)CNCc1ccc(-c2cc(C(N)=O)c3[nH]cc(C4CCN(S(=O)(=O)CC)CC4)c3c2)s1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(CC)CNCc1ccc(-c2cc(C(N)=O)c3[nH]cc(C4CCN(S(=O)(=O)CC)CC4)c3c2)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCNCc1ccc(B(O)O)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(CC)CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(B(O)O)s1
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Name
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Type
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product
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Smiles
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CCC(CC)CNCc1ccc(B(O)O)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |